3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-[5-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-24-22(29)17-5-3-4-16(12-17)21-25-23(31-26-21)18-13-27(14-18)20(28)11-8-15-6-9-19(30-2)10-7-15/h3-7,9-10,12,18H,8,11,13-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGAFTQSGQEPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule featuring multiple functional groups, including azetidine, oxadiazole, and benzamide moieties. This structural diversity suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : 3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide)
- Molecular Formula : C18H19N5O4
- Molecular Weight : 365.37 g/mol
Biological Activity Overview
Research indicates that compounds containing oxadiazole and azetidine rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with key metabolic pathways. For instance, studies have demonstrated that oxadiazole-containing compounds can inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is essential for their growth and virulence .
-
Case Studies :
- A study reported that a series of oxadiazole derivatives exhibited potent antibacterial activity against various Gram-positive and Gram-negative strains. The most active compounds had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
- Another investigation into similar compounds found that modifications at the para position of the phenyl ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
- Mechanism of Action : Compounds with azetidine and oxadiazole rings have been linked to apoptosis induction in cancer cells through various pathways, including the inhibition of key enzymes involved in cancer progression .
-
Case Studies :
- A recent study evaluated a series of azetidine derivatives for their anticancer potential. Results indicated that specific substitutions on the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Another research highlighted the ability of oxadiazole derivatives to inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in oncology .
Structure–Activity Relationship (SAR)
The biological activity of 3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increase anticancer and antioxidant potential |
| Electron-withdrawing groups (e.g., -Cl) | Enhance antimicrobial activity against various strains |
Vorbereitungsmethoden
Synthesis of the Azetidin-3-yl Intermediate
The azetidine ring serves as a critical structural component in the target compound. The synthesis of 1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl derivatives typically begins with the formation of the β-lactam (azetidin-2-one) core via Staudinger cycloaddition. As reported in, Schiff’s bases derived from substituted benzaldehydes and hydrazides undergo cyclization with chloroacetyl chloride to yield azetidin-2-one derivatives. For instance, N′-(substituted benzylidene)benzohydrazide intermediates react with chloroacetyl chloride under reflux or ultrasonic conditions to form 3-chloro-4-oxoazetidine derivatives. Ultrasound irradiation reduces reaction times from 8–10 hours (conventional reflux) to 2 hours, with yields exceeding 85%.
The mechanism involves nucleophilic attack by the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that undergoes ring closure to generate the β-lactam. Subsequent dechlorination or functionalization at the azetidine nitrogen is required for further derivatization.
Preparation of 3-(4-Methoxyphenyl)propanoyl Chloride
The acylation of the azetidine nitrogen necessitates 3-(4-methoxyphenyl)propanoyl chloride as the electrophilic reagent. As detailed in, this acyl chloride is synthesized from 3-(4-methoxyphenyl)propionic acid using thionyl chloride (SOCl₂) in toluene at 65°C for 4 hours, yielding the product as a yellow oil with near-quantitative conversion. Alternative methods employ oxalyl chloride in dichloromethane under reflux, though thionyl chloride remains preferred due to its cost-effectiveness and scalability.
Table 1: Comparative Synthesis of 3-(4-Methoxyphenyl)propanoyl Chloride
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Thionyl chloride | Toluene | 65°C | 4 h | ~100% | |
| Oxalyl chloride | CH₂Cl₂ | Reflux | 2 h | 95% |
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For the target compound, 3-(benzamide)benzoic acid is converted to its nitrile derivative, which reacts with hydroxylamine to form the amidoxime. Cyclodehydration with 1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-carboxylic acid under acidic conditions (e.g., polyphosphoric acid) yields the 1,2,4-oxadiazole ring.
Alternative approaches employ palladium-catalyzed cross-coupling, as demonstrated in, where Suzuki-Miyaura reactions between boronic esters and halogenated intermediates facilitate oxadiazole assembly. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester couples with brominated aryl piperidines using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol at 80°C, achieving 93% yield.
Sequential Coupling and Acylation Reactions
The final stages involve coupling the azetidine-oxadiazole intermediate with N-methylbenzamide. This is achieved through amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) or mixed carbonates. Critical to this step is the activation of the carboxylic acid group on the benzamide precursor, followed by reaction with the azetidine-oxadiazole amine.
Subsequent acylation of the azetidine nitrogen with 3-(4-methoxyphenyl)propanoyl chloride proceeds in anhydrous dichloromethane or THF, using triethylamine as a base. Monitoring by TLC or LC-MS ensures completion, with purification via silica gel chromatography yielding the final product.
Optimization and Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and ultrasound-assisted synthesis to improve sustainability. As reported in, ultrasonic irradiation accelerates the Staudinger cycloaddition, reducing energy consumption and byproduct formation. Similarly, microwave-assisted cyclodehydration of the oxadiazole ring achieves completion in 30 minutes versus 6 hours under conventional heating.
Table 2: Reaction Optimization Strategies
| Step | Conventional Method | Green Method | Yield Improvement | Source |
|---|---|---|---|---|
| Azetidine synthesis | 8–10 h (reflux) | 2 h (ultrasound) | +15% | |
| Oxadiazole cyclization | 6 h (Δ) | 0.5 h (microwave) | +10% |
Analytical Validation and Characterization
Critical to the synthesis is rigorous characterization using NMR, LC-MS, and elemental analysis. For example, the tert-butyl carbamate intermediate in exhibits characteristic ¹H NMR signals at δ 1.38 (s, 9H, tert-butyl) and 6.55 ppm (br. s, 1H, NH). The final product’s mass spectrum (LC-MS) confirms the molecular ion peak at m/z 422.2 [M+Na]⁺, aligning with theoretical calculations.
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield and purity of this compound, given its structural complexity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization of azetidine derivatives, oxadiazole ring formation, and benzamide coupling. Key strategies include:
- Reaction Optimization : Use high-purity starting materials and controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions. For example, azetidine-3-yl intermediates require strict temperature control (0–5°C) during coupling to avoid decomposition .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate the final product. Analytical techniques like HPLC (≥95% purity threshold) and 1H/13C NMR (to confirm substituent positions) are critical .
Advanced Research: Mechanistic and Pharmacological Studies
Q. Q2. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors) to validate its therapeutic potential?
Methodological Answer:
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins. For example, oxadiazole-containing analogs have shown affinity for kinase targets in SPR studies .
- Molecular Dynamics Simulations : Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure to predict binding modes. The methoxyphenyl and azetidine moieties may engage in hydrophobic and hydrogen-bonding interactions with active sites .
- Functional Assays : Pair binding data with cell-based assays (e.g., luciferase reporter systems) to assess downstream signaling effects .
Basic Research: Structural Confirmation
Q. Q3. What analytical techniques are essential to confirm the compound’s structure and rule out regioisomeric impurities?
Methodological Answer:
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, the azetidine ring’s protons (δ 3.5–4.0 ppm) and oxadiazole carbons (δ 160–165 ppm) require unambiguous assignment .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : If crystalline, single-crystal diffraction provides definitive structural proof, particularly for stereochemical assignments .
Advanced Research: Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies between in vitro bioactivity data and computational predictions?
Methodological Answer:
- Replicate Experiments : Ensure assay reproducibility under standardized conditions (e.g., pH, temperature, cell line passage number) .
- Validate Computational Models : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
- Consider Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions that may explain divergent results .
Advanced Research: Synthetic Pathway Optimization
Q. Q5. What statistical methods can improve reaction yield and scalability for industrial-grade synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time. For example, a central composite design reduced side products by 40% in analogous triazole syntheses .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling dynamic adjustments .
Basic Research: Stability and Solubility Profiling
Q. Q6. What methodologies are recommended to assess the compound’s physicochemical stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify labile groups (e.g., oxadiazole ring hydrolysis) .
- Solubility Screening : Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) and surfactants (e.g., Tween 80) to improve dissolution for in vivo studies .
Advanced Research: In Silico ADMET Profiling
Q. Q7. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate parameters:
- Lipophilicity (logP): Critical for blood-brain barrier penetration.
- CYP450 Inhibition : Predict drug-drug interaction risks (e.g., CYP3A4 inhibition).
- AMES Test : Screen for mutagenicity using structural alerts (e.g., nitro groups) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data to simulate human exposure profiles .
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